molecular formula C4H6Cl2N3O2P B12341821 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one

2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one

Cat. No.: B12341821
M. Wt: 229.99 g/mol
InChI Key: LLAFVXRGNOJWJX-UHFFFAOYSA-N
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Description

2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one is a heterocyclic compound featuring a unique structure that includes both phosphorus and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4H-imidazol-5-one with phosphoryl chloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the phosphoryl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of phosphoryl derivatives with higher oxidation states.

    Reduction: Formation of reduced phosphoryl derivatives.

    Substitution: Formation of substituted phosphoryl derivatives with various functional groups.

Scientific Research Applications

2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one
  • 2-(dichlorophosphorylamino)-4H-imidazol-5-one
  • 3-methyl-4H-imidazol-5-one

Uniqueness

This compound is unique due to the presence of both phosphorus and nitrogen atoms in its structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H6Cl2N3O2P

Molecular Weight

229.99 g/mol

IUPAC Name

(2E)-2-dichlorophosphorylimino-1-methylimidazolidin-4-one

InChI

InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11)

InChI Key

LLAFVXRGNOJWJX-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N\P(=O)(Cl)Cl

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(Cl)Cl

Origin of Product

United States

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